molecular formula C4H7N3S B7764441 CID 101440

CID 101440

Cat. No. B7764441
M. Wt: 129.19 g/mol
InChI Key: OTVCBBXLGYYSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 101440 is a useful research compound. Its molecular formula is C4H7N3S and its molecular weight is 129.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 101440 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 101440 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Control of Protein Function in Cells : CID has been utilized for reversible and spatiotemporal control of protein function within cells. This approach allows for precise manipulation of biological processes such as signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : PROTAC-CID systems have been developed for mammalian inducible gene regulation and editing. These systems offer fine-tuned control over gene expression and have applications in vivo, expanding the scope of gene regulation in human cells and mice (Ma et al., 2023).

  • Studying Cellular Events : CID has been employed to understand dynamic biological processes regulated by protein-protein interactions and protein localization, particularly in cell signaling networks. Novel chemical inducers of protein dimerization provide rapid activation and deactivation, enhancing the study of these processes with high spatiotemporal resolution (Aonbangkhen et al., 2018).

  • Resolving Cell Biology Problems : CID techniques have resolved numerous issues in cell biology, especially in understanding the signaling paradox in lipid second messengers and small GTPases. Advances in CID technology have enabled simultaneous manipulation of multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).

  • Water Use Efficiency and Productivity in Agriculture : In agriculture, CID, specifically carbon isotope discrimination, has been used to improve water use efficiency and productivity in barley, highlighting its potential in plant breeding programs (Anyia et al., 2007).

  • Mass Spectrometry : In mass spectrometry, CID is utilized for fragmentation of ions, aiding in the structural interpretation of complex samples. This technique is crucial in analytical chemistry for the identification and analysis of various compounds (Zhang et al., 2009).

  • Studying T Cell Survival : CID has been used to study the survival of naive and memory phenotype CD8+ T cells, revealing insights into the roles of IL-15 and the IL-15 receptor in regulating T cell lifespan (Bérard, Brandt, Bulfone-Paus, & Tough, 2003).

properties

IUPAC Name

4,5-dimethyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-5-6-4(8)7(3)2/h1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVCBBXLGYYSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101440

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.